molecular formula C13H8I2O B11949650 2,7-diiodo-9H-fluoren-9-ol CAS No. 39155-69-6

2,7-diiodo-9H-fluoren-9-ol

Cat. No.: B11949650
CAS No.: 39155-69-6
M. Wt: 434.01 g/mol
InChI Key: ABZISBKAAVQYFA-UHFFFAOYSA-N
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Description

Significance of Fluorene (B118485) and its Derivatives in Organic Chemistry and Materials Science

Fluorene, a polycyclic aromatic hydrocarbon, and its derivatives are of significant interest in both organic chemistry and materials science due to their unique structural and electronic properties. entrepreneur-cn.comnih.gov

The fluorene molecule possesses a rigid, planar biphenyl (B1667301) system bridged by a methylene (B1212753) group, which forms a five-membered ring. wikipedia.org This structure results in a π-conjugated system that extends over the two benzene (B151609) rings. rsc.orgoptica.org This extended conjugation is a key factor in the electronic and photophysical properties of fluorene derivatives. entrepreneur-cn.com The planarity of the fluorene core facilitates π-π stacking interactions, which are crucial for charge transport in organic electronic devices. mdpi.com The length and nature of the π-conjugation can be tuned by introducing different substituents, thereby modifying the material's properties. optica.orgmdpi.com

Fluorene and its derivatives are highly versatile and can be functionalized at several positions, most commonly at the C-2, C-7, and C-9 positions. researchgate.netlookchem.comucf.edu This allows for the synthesis of a wide array of molecules with tailored properties for specific applications. mdpi.comrsc.orgrsc.org These applications include organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. entrepreneur-cn.comtandfonline.com The ability to introduce various functional groups allows for the fine-tuning of properties such as solubility, thermal stability, and charge-transport characteristics. lookchem.com

The Role of Halogenated Fluorenes in Synthetic Design

The introduction of halogen atoms, such as iodine, onto the fluorene backbone is a powerful strategy in synthetic organic chemistry. nih.gov

Halogenation, particularly diiodination at the C-2 and C-7 positions, provides reactive handles for further chemical transformations. d-nb.inforesearchgate.net These diiodo derivatives serve as key intermediates in cross-coupling reactions, such as the Suzuki and Sonogashira reactions, enabling the introduction of a wide variety of functional groups. slideshare.netwikipedia.orgwalisongo.ac.idnih.govorganic-chemistry.org This versatility makes 2,7-diiodofluorene derivatives valuable building blocks for the synthesis of complex organic materials. The synthesis of new 2,7-dibromofluorene (B93635) derivatives has also been explored for their potential as dielectric materials in electronics. researchgate.netresearchgate.net

Halogen substituents significantly influence the chemical reactivity of the fluorene system. researchgate.net The carbon-iodine bond is relatively weak, making it susceptible to cleavage and subsequent reaction. The presence of iodine atoms can also affect the electronic properties of the molecule through inductive and resonance effects. This can influence the reactivity of other positions on the fluorene ring. For instance, the halogenation of fluorene can impact the acidity of the C-9 protons. wikipedia.org

Importance of the Fluorenol Moiety (9-hydroxyfluorene)

The fluorenol moiety, or 9-hydroxyfluorene, introduces a hydroxyl group at the C-9 position of the fluorene core. nih.govhmdb.caiarc.fr This functional group can participate in various chemical reactions, including esterification, etherification, and oxidation to the corresponding fluorenone. mdpi.com The hydroxyl group can also engage in hydrogen bonding, which can influence the self-assembly and solid-state packing of the molecules. The synthesis of fluorenol derivatives is an active area of research, with methods such as visible light-promoted radical reactions being developed. rsc.org The presence of the hydroxyl group also opens up pathways for creating more complex structures, such as spiro-type compounds. rsc.org

Chemical and Physical Properties of 2,7-diiodo-9H-fluoren-9-ol

PropertyValue
Molecular Formula C13H8I2O
Molecular Weight 433.99 g/mol nih.gov
CAS Number 39155-69-6 sigmaaldrich.com
InChI InChI=1S/C13H8I2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6,13,16H
InChIKey ABZISBKAAVQYFA-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1I)C(C3=C2C=CC(=C3)I)O

This data is based on publicly available information for this compound. uni.lu

Chemical Reactivity of the Tertiary Alcohol

The hydroxyl group at the C9 position of this compound is a tertiary alcohol, which dictates its characteristic reactivity. The C-O and O-H bonds of this hydroxyl group are polarized due to the high electronegativity of the oxygen atom, making the oxygen electron-rich and the attached carbon and hydrogen atoms electrophilic. msu.edu This polarization is fundamental to the reactivity of the alcohol group.

The tertiary nature of the alcohol at C9 makes it susceptible to substitution reactions, particularly under acidic conditions. For instance, in related 9-hydroxyfluorene derivatives, the hydroxyl group can be replaced by various nucleophiles. The reaction is often facilitated by a Lewis acid, which protonates the hydroxyl group, converting it into a good leaving group (water) and generating a stabilized tertiary carbocation at the C9 position. acs.org This carbocation can then be attacked by a variety of nucleophiles.

A notable reaction is the reduction of the tertiary alcohol to the corresponding methylene group. For a similar compound, 9-benzocyclobuten-3-yl-2,7-dibromo-9-hydroxy-9H-fluoren-9-ol, the hydroxyl group was successfully replaced by a hydrogen atom using triethylsilane in the presence of methanesulfonic acid. researchgate.net It is anticipated that this compound would undergo a similar dehydroxylation under appropriate reducing conditions.

Furthermore, the tertiary alcohol can be formed through the reduction of the corresponding ketone, 2,7-diiodo-9H-fluoren-9-one. This reduction is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Role as a Precursor in Diverse Organic Transformations

The presence of two iodine atoms at the C2 and C7 positions, combined with the reactive tertiary alcohol at the C9 position, makes this compound a valuable precursor in a variety of organic transformations. The carbon-iodine bonds are particularly susceptible to forming new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions.

Table 1: Key Reactions Utilizing Dihalogenated Fluorenes

Reaction NameCatalyst SystemBond FormedApplication
Suzuki CouplingPalladium catalyst, BaseC-C (Aryl-Aryl)Synthesis of conjugated polymers
Sonogashira CouplingPalladium catalyst, Copper co-catalystC-C (Aryl-Alkyne)Creation of extended π-systems

The iodo-substituents are excellent leaving groups in cross-coupling reactions, making this compound a highly attractive monomer for the synthesis of conjugated polymers. These polymers are the cornerstone of organic electronics, finding use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.netaau.edu.etresearchgate.net

In a typical polymerization, the diiodo-fluorene monomer can be coupled with a diboronic acid or its ester equivalent (in a Suzuki coupling) or with a terminal diyne (in a Sonogashira coupling) to yield a high molecular weight polymer. nih.govrsc.orgnih.gov The properties of the resulting polymer can be further tailored by first modifying the C9 position of the fluorenol before polymerization. For example, the tertiary alcohol can be alkylated or arylated to introduce bulky substituents that can enhance the solubility and processability of the final polymer and prevent undesirable intermolecular interactions that can quench fluorescence.

Overview of Academic Research Trajectories for this compound and Related Compounds

Academic research on this compound and its analogs is intrinsically linked to the broader field of fluorene chemistry, which is heavily focused on the development of advanced materials. The primary trajectory of research is the design and synthesis of novel fluorene-based conjugated polymers with optimized electronic and photophysical properties for applications in organic electronics. aau.edu.etresearchgate.net

A significant area of investigation is the functionalization of the fluorene core to precisely control the energy levels (HOMO and LUMO) and the emission color of the resulting materials. researchgate.net The substitution at the C2 and C7 positions with iodine atoms provides a platform for introducing a wide variety of functional groups through cross-coupling reactions, thereby enabling the synthesis of a diverse library of polymers with tailored properties.

Another research trend involves the modification of the C9 position to enhance the performance and stability of fluorene-based materials. The introduction of bulky groups at this position is a common strategy to prevent aggregation-caused quenching of emission and to improve the solubility and morphological stability of the polymers. aau.edu.et Research into the reactivity of the 9-fluorenol moiety is crucial for developing new synthetic routes to these 9,9-disubstituted fluorenes. acs.orgresearchgate.net

The development of more efficient and "green" synthetic methods for the preparation of fluorene monomers and polymers is also an active area of research. researchgate.net This includes the use of more efficient catalyst systems for cross-coupling reactions and the development of synthetic pathways that minimize waste and the use of hazardous reagents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39155-69-6

Molecular Formula

C13H8I2O

Molecular Weight

434.01 g/mol

IUPAC Name

2,7-diiodo-9H-fluoren-9-ol

InChI

InChI=1S/C13H8I2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6,13,16H

InChI Key

ABZISBKAAVQYFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C(C3=C2C=CC(=C3)I)O

Origin of Product

United States

Chemical Reactivity and Functionalization Strategies of 2,7 Diiodo 9h Fluoren 9 Ol

Reactions Involving the Iodo Substituents

The carbon-iodine bonds at the 2 and 7 positions of the fluorene (B118485) core are the primary sites for reactions that extend the molecule's structure. Aryl iodides are particularly reactive substrates in a variety of cross-coupling reactions due to the relatively weak C-I bond, making them excellent leaving groups.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and 2,7-diiodo-9H-fluoren-9-ol is an ideal substrate for such transformations. The two iodo groups can be substituted sequentially or simultaneously, enabling the synthesis of symmetric or asymmetric derivatives. The choice of coupling partner and reaction conditions dictates the final product.

Suzuki Coupling: This reaction involves the coupling of the diiodo-fluorenol with an organoboron reagent, typically an arylboronic acid or ester, in the presence of a palladium catalyst and a base. It is widely used to form biaryl linkages. While specific studies on this compound are not prevalent, the analogous reactions with 2,7-dibromo-9,9'-alkylfluorenes demonstrate the feasibility and high efficiency of this method for creating 2,7-diaryl-fluorene derivatives. researchgate.net Given that the C-I bond is more reactive than the C-Br bond in palladium-catalyzed couplings, high yields are expected.

Stille Coupling: The Stille reaction pairs the diiodo-fluorenol with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. uwindsor.ca The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The main drawback is the toxicity of the organotin reagents. organic-chemistry.orgwikipedia.org

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between the aryl iodide of the fluorenol and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst and is run under mild, basic conditions. wikipedia.orgorganic-chemistry.orgrsc.org The Sonogashira coupling is exceptionally useful for synthesizing aryl-alkyne structures, which are key components in many organic materials. beilstein-journals.org The reactivity of aryl halides in this reaction follows the order I > Br > Cl. wikipedia.org

Table 1: Overview of Cross-Coupling Reactions on 2,7-Dihalo-Fluorene Skeletons

Coupling Reaction Reagent Type Catalyst/Conditions Bond Formed Typical Product
Suzuki Arylboronic Acid Pd(OAc)₂, Base (e.g., KOH) C(sp²)–C(sp²) 2,7-Diaryl-fluorene derivative researchgate.net
Stille Organostannane Pd(0) Catalyst C(sp²)–C(sp²) 2,7-Diaryl- or 2,7-Divinyl-fluorene derivative wiley-vch.de
Sonogashira Terminal Alkyne Pd Catalyst, Cu(I) Co-catalyst, Base C(sp²)–C(sp) 2,7-Dialkynyl-fluorene derivative wikipedia.orgorganic-chemistry.org

A primary application of cross-coupling reactions on this compound is the synthesis of molecules with extended π-conjugated systems. By attaching aromatic or unsaturated groups at the 2 and 7 positions, the electronic properties of the fluorene core can be systematically tuned.

The Suzuki coupling with various arylboronic acids, for instance, leads to the formation of 2,7-diaryl-9H-fluoren-9-ol derivatives. These products possess a larger, planarized aromatic system, which often results in altered photophysical properties, such as shifts in absorption and emission spectra. Similarly, the Sonogashira coupling with terminal alkynes introduces linear, rigid alkyne linkers, extending the conjugation path and influencing the material's electronic and optoelectronic characteristics. kyushu-u.ac.jp These extended systems are foundational for creating organic semiconductors, fluorescent sensors, and other advanced materials. kyushu-u.ac.jp

The bifunctional nature of this compound makes it an excellent monomer for step-growth polymerization. Transition metal-catalyzed polycondensations, such as Suzuki and Stille polymerizations, have become essential methods for synthesizing conjugated polymers. wiley-vch.de

In a typical Stille polycondensation, this compound can be reacted with a distannane derivative of an aromatic compound (e.g., 2,5-bis(tributylstannyl)thiophene) to produce a high molecular weight alternating copolymer. wiley-vch.de These polyfluorene copolymers are a significant class of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 9-hydroxyl group can be further functionalized either before or after polymerization to modify the polymer's solubility and processing characteristics.

Beyond palladium-catalyzed cross-coupling, the iodo substituents can undergo other transformations. One important reaction is metal-halogen exchange, typically using organolithium reagents like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. This reaction replaces the iodine atoms with lithium, generating a highly reactive 2,7-dilithio-9H-fluoren-9-ol intermediate. This nucleophilic species can then be treated with a variety of electrophiles (e.g., aldehydes, ketones, silyl (B83357) chlorides) to introduce a wide range of functional groups at the 2 and 7 positions. This two-step sequence provides a versatile pathway to derivatives that are not directly accessible through cross-coupling methods.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira Coupling)

Transformations of the 9-Hydroxyl Group

The secondary alcohol at the C9 position is another key reactive site on the this compound molecule. It can undergo reactions typical of alcohols, such as oxidation, esterification, or etherification.

The oxidation of the 9-hydroxyl group provides a direct route to the corresponding ketone, 2,7-diiodo-9H-fluoren-9-one. This transformation is significant as the fluorenone core is itself an important building block in medicinal chemistry and materials science. researchgate.netnih.gov The fluorenone's electron-withdrawing carbonyl group drastically alters the electronic properties of the fluorene system compared to the fluorenol or fluorene.

A variety of oxidizing agents can accomplish this conversion. Standard laboratory reagents such as pyridinium (B92312) chlorochromate (PCC), Jones reagent (chromium trioxide in sulfuric acid), or Swern oxidation conditions are effective. More recently, greener and more efficient methods have been developed for the synthesis of 9-fluorenones, such as the aerobic oxidation of 9H-fluorenes using air in the presence of a base like potassium hydroxide (B78521) (KOH) in a suitable solvent. rsc.orgresearchgate.net While this method starts from the 9H-fluorene (methylene group), the oxidation of the 9-fluorenol (secondary alcohol) to the ketone is generally a more facile transformation.

Table 2: Selected Methods for Oxidation to 9-Fluorenone (B1672902) Derivatives

Reagent/System Conditions Starting Material Class Yield Reference
Air / KOH THF, Ambient Temperature 9H-Fluorenes High rsc.org
Graphene-supported KOH / Air DMF, Room Temperature 9H-Fluorenes High researchgate.net
Chromium Trioxide Acetic Acid 2,7-Dibromofluorene (B93635) Good researchgate.net
Pyridinium Chlorochromate (PCC) Dichloromethane Secondary Alcohols Generally Good Standard Method

The resulting 2,7-diiodo-9H-fluoren-9-one can then be used in further synthetic applications, where the iodo-groups can be functionalized via the cross-coupling reactions described previously, or the carbonyl group can undergo nucleophilic addition or condensation reactions.

Etherification and Esterification Reactions

The hydroxyl group at the C9 position of this compound serves as a prime site for etherification and esterification reactions, enabling the introduction of a wide array of functional groups. These reactions are fundamental in modifying the electronic and steric properties of the fluorene core, which is crucial for applications in materials science and medicinal chemistry.

Etherification typically proceeds via a Williamson ether synthesis, where the fluorenol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then undergoes a substitution reaction with an alkyl halide. For instance, the reaction of 9,9-bis(hydroxymethyl)fluorene with dimethyl sulfate (B86663) or methyl iodide in the presence of a phase transfer catalyst or sodium hydride, respectively, yields 9,9-bis(methoxymethyl)fluorene. While this example illustrates the etherification of a related fluorene derivative, the principle is directly applicable to this compound.

Esterification of this compound can be achieved through various standard methods. One common approach involves the reaction of the fluorenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. These reactions are generally high-yielding and allow for the introduction of diverse ester functionalities. The conversion of a fluorenol to a bromide using acetyl bromide also demonstrates a pathway for functionalization at the hydroxyl position.

Reaction TypeReagents and ConditionsProduct Type
Etherification1. Strong base (e.g., NaH) 2. Alkyl halide (R-X)9-Alkoxy-2,7-diiodofluorene
EsterificationAcyl chloride (RCOCl) or Acid anhydride ((RCO)₂O), Base (e.g., Pyridine)9-Acyloxy-2,7-diiodofluorene

Dehydration and Formation of Dibenzofulvene Analogues

The dehydration of 9-hydroxyfluorene derivatives is a key reaction for the synthesis of dibenzofulvene analogues. These compounds are highly reactive and serve as important intermediates in organic synthesis. The dehydration of this compound is expected to proceed under acid- or base-catalyzed conditions.

In a study on the synthesis of 9-fluorenylmethanol, it was observed that the product readily undergoes a base-catalyzed β-elimination (E1cb mechanism) to yield dibenzofulvene. jlu.edu.cn This suggests that this compound would also be susceptible to dehydration under basic conditions. Factors such as increased temperature and alkalinity were found to promote the dehydration reaction. jlu.edu.cn

Acid-catalyzed dehydration is also a viable route. For example, the treatment of 9-hydroxyethylfluorenes with dehydrating agents can lead to the formation of the corresponding vinylfluorenes. This indicates that protonation of the hydroxyl group in this compound, followed by the loss of water, would generate a stabilized carbocation at the C9 position. Subsequent elimination of a proton would then yield the 2,7-diiododibenzofulvene.

ConditionMechanismProduct
Base-catalyzedE1cb Elimination2,7-Diiododibenzofulvene
Acid-catalyzedE1 Elimination via carbocation2,7-Diiododibenzofulvene

Reductive Elimination of the Hydroxyl Group

The reductive elimination of the hydroxyl group from this compound to form 2,7-diiodofluorene is a critical transformation for accessing the parent fluorene scaffold while retaining the iodo-substituents for further functionalization. Several methods are available for the dehydroxylation of benzylic alcohols.

One effective method involves the use of a reducing system such as triethylsilane in the presence of a strong acid like trifluoroacetic acid. This ionic hydrogenation proceeds through the formation of a carbocation at the C9 position, which is then reduced by the hydride donor. Another approach is the Barton-McCombie deoxygenation, which involves the conversion of the alcohol to a thiocarbonyl derivative followed by radical-induced reduction with a tin hydride. More recently, iron-catalyzed reductive dehydroxylation of benzylic alcohols using polymethylhydrosiloxane (B1170920) (PMHS) has been reported as an efficient and environmentally friendly method. researchgate.net

MethodReagentsKey Intermediate
Ionic HydrogenationTriethylsilane, Trifluoroacetic acidC9 Carbocation
Barton-McCombieThiocarbonyl derivative, Tin hydrideRadical
Iron-Catalyzed ReductionFeCl₃, Polymethylhydrosiloxane-

Dual Functionalization Strategies

The presence of two distinct reactive sites in this compound—the hydroxyl group at C9 and the iodo groups at C2 and C7—allows for complex, multi-step functionalization strategies. The development of sequential and orthogonal methods is key to selectively modifying each site.

Sequential and Orthogonal Reactivity of Iodo and Hydroxyl Groups

The differential reactivity of the hydroxyl and iodo groups enables a sequential approach to functionalization. For instance, the hydroxyl group can be protected, allowing for selective reactions at the iodo positions, such as Suzuki or Sonogashira cross-coupling reactions. Following the modification of the aromatic core, the protecting group on the hydroxyl function can be removed, and this site can then be further functionalized.

Orthogonal protection strategies are crucial for achieving high levels of control in the synthesis of complex molecules. bham.ac.uknih.gov An orthogonal protecting group is one that can be removed under specific conditions without affecting other protecting groups present in the molecule. bham.ac.uknih.gov For this compound, the hydroxyl group could be protected as a silyl ether (e.g., TBDMS), which is stable to the conditions of many cross-coupling reactions but can be selectively removed with fluoride (B91410) ions. Conversely, the hydroxyl group could be first converted to an ether or ester, and then reactions at the iodo positions can be performed.

Chemo- and Regioselectivity in Multi-functionalization Processes

Chemoselectivity is a critical consideration when both the hydroxyl and iodo groups are unprotected. The choice of reagents and reaction conditions will determine which functional group reacts preferentially. For example, under basic conditions, the hydroxyl group is more likely to be deprotonated and act as a nucleophile, while palladium-catalyzed cross-coupling reactions will selectively target the carbon-iodine bonds.

Regioselectivity becomes important when considering the two iodo groups at the C2 and C7 positions. In principle, these two positions are electronically similar. However, subtle differences in their steric or electronic environment, potentially induced by prior functionalization at the C9 position, could lead to regioselective mono-functionalization of the fluorene core. Achieving selective mono-arylation or mono-alkynylation at either the C2 or C7 position in the presence of two iodo groups is a significant challenge. However, careful control of stoichiometry and reaction conditions, or the use of specific ligands in palladium-catalyzed reactions, can sometimes favor mono- over di-substitution.

The ability to control the sequence, chemoselectivity, and regioselectivity of reactions on the this compound scaffold opens up a vast chemical space for the design and synthesis of novel functional materials and complex organic molecules.

Spectroscopic and Analytical Characterization Techniques in Fluorenol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

In the context of 2,7-diiodo-9H-fluoren-9-ol, ¹H and ¹³C NMR spectroscopy would be instrumental in confirming its molecular framework. The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the fluorene (B118485) backbone would appear as a set of coupled signals in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic rings. The specific splitting patterns of these signals would be crucial in confirming the 2,7-disubstitution pattern. The proton at the C9 position, being adjacent to the hydroxyl group, would likely appear as a singlet. The hydroxyl proton itself would also present as a singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each chemically non-equivalent carbon atom in this compound would give rise to a distinct signal. The carbon atoms bonded to the iodine atoms (C2 and C7) would be expected to show a significant upfield shift compared to their unsubstituted counterparts due to the heavy atom effect of iodine. The carbon atom bearing the hydroxyl group (C9) would resonate at a characteristic chemical shift, providing clear evidence for the fluorenol structure.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H 7.0 - 8.0 m
H-9 ~5.5 - 6.0 s
OH Variable s

Note: Predicted values are based on general principles and data for analogous structures. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-2, C-7 ~90 - 100
Other Aromatic-C 120 - 150
C-9 ~70 - 80

Note: Predicted values are based on general principles and data for analogous structures. Actual experimental values may vary.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide insights into the through-space proximity of protons, which is valuable for determining the preferred conformation of the molecule. For instance, NOESY could reveal interactions between the H-9 proton and the protons on the adjacent aromatic rings, helping to define the geometry around the C9 carbon.

Mass Spectrometry (MS, HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound.

For this compound, mass spectrometry would be used to confirm its molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula (C₁₃H₈I₂O) with a high degree of confidence. A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of iodine. Since iodine has a single stable isotope (¹²⁷I), the presence of two iodine atoms in the molecule would result in a distinct and easily recognizable pattern in the mass spectrum, thereby confirming the diiodo-substitution.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z
[M]⁺ 433.86
[M-H]⁺ 432.85
[M-OH]⁺ 416.86
[M-I]⁺ 306.96

Note: m/z values are calculated for the most abundant isotopes.

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The presence of the aromatic rings would be confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-I stretching vibrations would be expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, the aromatic C=C stretching and C-H bending vibrations would be expected to show strong signals, providing a characteristic fingerprint for the fluorene core.

Table 4: Predicted Vibrational Spectroscopy Data for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Technique
O-H stretch 3200-3600 IR
Aromatic C-H stretch >3000 IR, Raman
Aromatic C=C stretch 1450-1600 IR, Raman
C-O stretch 1000-1200 IR
C-I stretch <600 IR, Raman

Note: Predicted values are based on general principles and data for analogous structures.

Electronic Spectroscopy (UV-Vis Absorption, Photoluminescence)

Elucidation of Electronic Transitions

Specific data on the UV-Vis absorption maxima and corresponding electronic transitions for this compound have not been reported.

Exciplex and Excimer Formation Studies

There are no available studies investigating exciplex or excimer formation involving this compound.

X-ray Crystallography

Solid-State Molecular and Supramolecular Structure Determination

A crystal structure for this compound has not been deposited in crystallographic databases, and no publications feature its single-crystal X-ray diffraction analysis.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Without crystallographic data, a detailed analysis of the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential halogen bonding or π-π stacking influenced by the iodine substituents, cannot be performed.

Electrochemical Analysis (Cyclic Voltammetry, Photoelectron Emission Spectroscopy)

No studies reporting the electrochemical behavior of this compound, including its oxidation and reduction potentials as determined by techniques like cyclic voltammetry, are available.

Characterization of Redox Behavior and Energy Levels (HOMO/LUMO)

The redox properties of fluorene and fluorenone derivatives are pivotal in determining their suitability for various electronic applications. The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters that govern charge injection and transport in organic electronic devices. These energy levels can be experimentally determined using electrochemical methods such as cyclic voltammetry (CV) and can also be calculated using computational methods like Density Functional Theory (DFT).

The substitution pattern on the fluorene core significantly influences the HOMO and LUMO energy levels. Electron-withdrawing substituents, such as the iodine atoms in this compound, generally lead to a stabilization of both the HOMO and LUMO levels, effectively lowering their energy. This effect is attributed to the inductive effect of the halogen atoms. Consequently, compounds with electron-withdrawing groups typically exhibit higher oxidation potentials and higher electron affinities.

The HOMO-LUMO gap, which is an indicator of the chemical reactivity and kinetic stability of a molecule, is also affected by substitution. While electron-withdrawing groups lower both frontier orbitals, the extent of this lowering may not be equal, leading to a change in the energy gap. The precise effect on the HOMO-LUMO gap for this compound would require specific experimental or computational studies.

A hypothetical representation of the expected trend in HOMO/LUMO energy levels for 9H-fluoren-9-ol and its diiodo-substituted derivative is presented in the table below, based on established principles of substituent effects on aromatic systems.

CompoundSubstituent EffectExpected HOMO LevelExpected LUMO LevelExpected HOMO-LUMO Gap
9H-fluoren-9-olReference CompoundHigherHigherLarger
This compoundElectron-withdrawingLowerLowerPotentially Altered

This table is illustrative and based on general chemical principles. Actual values would need to be determined experimentally or computationally.

Electropolymerization Mechanism Studies

Electropolymerization is a versatile technique for creating thin, conductive polymer films directly on an electrode surface. For aromatic compounds like fluorenols, electropolymerization typically proceeds via an oxidative mechanism. The process is initiated by the oxidation of the monomer at the electrode surface to form a radical cation. This reactive species can then couple with another radical cation or a neutral monomer, leading to the formation of dimers, oligomers, and eventually a polymer film.

The specific mechanism of electropolymerization for this compound would be influenced by the presence of the iodine and hydroxyl functional groups. The hydroxyl group at the 9-position can influence the oxidation potential and the subsequent polymerization pathway. Phenolic compounds, which have a structural similarity to the fluorenol at the C-9 position, are known to undergo electropolymerization, often forming passivating films on the electrode surface.

The iodine atoms at the 2 and 7 positions are not typically the primary sites for oxidative coupling in electropolymerization. The polymerization is more likely to occur through the coupling of the aromatic rings. However, the C-I bond can be electrochemically active, particularly at more negative potentials where reductive processes can occur. In the context of oxidative electropolymerization, the primary role of the iodine atoms would be to modify the electronic properties of the fluorene ring system, thereby affecting the oxidation potential of the monomer and the properties of the resulting polymer.

A detailed study of the electropolymerization mechanism of this compound would involve techniques such as cyclic voltammetry, chronoamperometry, and electrochemical quartz crystal microbalance (EQCM). These studies would help in identifying the oxidation potential of the monomer, understanding the nucleation and growth mechanism of the polymer film, and characterizing the electrochemical and optical properties of the resulting polymer.

While specific studies on the electropolymerization of this compound are not available, research on related halogenated aromatic compounds suggests that the resulting polymer would likely possess distinct electronic and optical properties due to the presence of the heavy iodine atoms, which can influence inter-chain interactions and charge transport.

Computational and Theoretical Investigations of 2,7 Diiodo 9h Fluoren 9 Ol and Analogues

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov Its time-dependent extension, TD-DFT, is widely used for predicting electronic excitation energies and spectroscopic properties. mdpi.com These methods offer a good balance between computational cost and accuracy, making them suitable for molecules the size of fluorene (B118485) derivatives.

The electronic properties of fluorene derivatives are largely governed by their π-conjugated systems. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G*, are used to determine the energies and distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netfigshare.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the chemical reactivity and the electronic absorption properties of the molecule. nih.gov

The hydroxyl group at the 9-position also contributes to the electronic structure. The oxygen atom's lone pairs can interact with the π-system of the fluorene core, influencing the charge distribution and orbital energies.

Table 1: Representative Frontier Molecular Orbital Energies for Fluorene Analogues

Compound/SystemHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
Tetrahydroacridine derivative-5.78-2.922.86B3LYP/6-31G(d) beilstein-journals.org
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate-0.26751-0.180940.08657B3LYP/6-31G+(d,p) nih.gov
Thia[n]helicene (n=3)---B3LYP/6-311++G(d,p) nih.gov
Seleno[n]helicene (n=3)---B3LYP/6-311++G(d,p) nih.gov

Note: The data in this table is for illustrative purposes to show typical values for related organic molecules and is not specific to 2,7-diiodo-9H-fluoren-9-ol.

DFT methods are extensively used to determine the most stable three-dimensional structure of a molecule by finding the minimum energy geometry. nih.gov For this compound, geometry optimization would provide detailed information on bond lengths, bond angles, and dihedral angles.

Time-Dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). For π-conjugated systems like fluorene derivatives, the primary electronic transitions are typically of the π-π* type.

In the case of this compound, TD-DFT calculations could predict the λmax values and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The calculations would likely show a main absorption band in the UV region, characteristic of the fluorene chromophore. The presence of the iodo substituents is expected to cause a bathochromic (red) shift in the absorption spectrum compared to the parent 9H-fluoren-9-ol due to the extension of the conjugated system and the heavy atom effect. The solvent environment can also influence spectroscopic properties, and this can be modeled computationally using methods like the Polarizable Continuum Model (PCM). mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can model molecular vibrations, conformational changes, and intermolecular interactions. mdpi.com

For this compound, MD simulations can be employed to understand its behavior in different environments, such as in solution or in the solid state. In solution, simulations can reveal how the molecule interacts with solvent molecules and how it explores different conformations.

In the solid state, MD simulations can provide insights into the crystal packing and the nature of intermolecular forces. For this compound, several types of intermolecular interactions are expected to be significant:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks in the crystal lattice.

Halogen Bonding: The iodine atoms can participate in halogen bonding, where the electrophilic region on the iodine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule.

π-π Stacking: The planar fluorene rings can stack on top of each other, leading to stabilizing π-π interactions.

Quantitative Structure-Property Relationship (QSPR) Studies for Fluorene Systems

Quantitative Structure-Property Relationship (QSPR) is a computational method that aims to correlate the structural features of molecules with their physicochemical properties. researchgate.netfrontiersin.org QSPR models are developed by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally measured property. bris.ac.uk

For fluorene systems, QSPR models could be developed to predict a wide range of properties, including melting point, solubility, and photophysical properties such as fluorescence quantum yield. researchgate.net The development of a QSPR model involves several key steps:

Data Set Collection: A diverse set of fluorene derivatives with known experimental property values is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Model Building: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a model that relates the descriptors to the property of interest. researchgate.net

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For halogenated fluorene derivatives like this compound, relevant descriptors in a QSPR model might include those related to molecular size (e.g., molecular weight, surface area), shape, and electronic properties (e.g., dipole moment, HOMO/LUMO energies, electrostatic potential). nih.govfrontiersin.org Such models, once validated, can be used to predict the properties of new, unsynthesized fluorene derivatives, thereby guiding the design of new materials with desired characteristics.

Correlation of Structural Modifications with Electronic and Optical Responses

The electronic and optical properties of fluorene derivatives are highly tunable through chemical modification, particularly at the C-2, C-7, and C-9 positions. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed computational methods to probe these properties.

Influence of Halogen Substitution at C-2 and C-7 Positions:

Computational studies on various halogenated organic semiconductors have shown that the band gap can be modulated by the type of halogen. For instance, in one study on C₁₆H₁₀X₂O₂ (where X = F, Cl, Br, I), the electronic band gap was found to follow the trend Br < Cl < F < I, indicating that brominated derivatives had the most pronounced semiconducting behavior. The partial density of states (PDOS) analysis in such studies often reveals a significant contribution of halogen p-orbitals to the upper valence bands, directly influencing the electronic properties mdpi.com.

For fluorene derivatives, DFT calculations have demonstrated that halogen substitution leads to a decrease in the energy gap, making the molecule less stable and more reactive researchgate.net. While specific data for this compound is scarce, we can infer from trends observed in other halogenated fluorenes. The introduction of iodine, being the least electronegative but most polarizable of the common halogens, is expected to lead to a significant perturbation of the electronic structure. The large atomic radius and the potential for halogen bonding could also influence the planarity and intermolecular interactions of the fluorene core.

The table below summarizes the general trends observed for the impact of different substituents on the electronic properties of fluorene analogues, providing a basis for estimating the properties of this compound.

Structural ModificationEffect on HOMO EnergyEffect on LUMO EnergyEffect on Energy Gap
Electron-withdrawing groups (e.g., halogens) at C-2, C-7LoweringLoweringGenerally Decreased
Electron-donating groups at C-2, C-7RaisingRaisingGenerally Decreased
Modification at C-9Varies depending on the substituentVaries depending on the substituentCan be significantly altered

Optical Properties:

The absorption and emission spectra of fluorene derivatives are also highly sensitive to substitution. TD-DFT calculations are instrumental in predicting UV-Vis absorption spectra. For halogenated fluorenes, a redshift in the absorption maxima is often observed compared to the parent fluorene molecule. This is consistent with the narrowing of the HOMO-LUMO gap. The nature of the substituents at the C-2 and C-7 positions has a pronounced influence on the π-conjugation of the molecules, which in turn affects their photophysical properties researchgate.net.

Theoretical Exploration of Charge Transport Pathways

The charge transport properties of organic semiconductors are crucial for their application in electronic devices. Theoretical models, often based on Marcus theory, are used to estimate charge carrier mobility. Key parameters in these models include the reorganization energy (the energy required for a molecule to relax its geometry after a charge is added or removed) and the transfer integral (a measure of the electronic coupling between adjacent molecules).

Impact of Structural Modifications on Charge Transport:

Structural modifications can significantly influence both the reorganization energy and the transfer integral. For instance, rigidifying the molecular structure can reduce the reorganization energy, which is generally favorable for charge transport. The nature and position of substituents also play a critical role.

While direct theoretical explorations of charge transport in this compound are not available, studies on related systems provide valuable insights. For example, theoretical investigations on indeno[1,2-b]fluorene-6,12-dione-based molecules have shown that the introduction of different side chains can dramatically alter charge transport properties. The incorporation of sulfur-linked side chains was found to decrease the reorganization energy for hole transport and optimize intermolecular π–π stacking, leading to excellent ambipolar charge-transport properties. In contrast, bulky side chains can increase steric hindrance, leading to weaker electronic couplings and lower charge mobility beilstein-journals.org.

The presence of heavy atoms like iodine in this compound could have several effects on charge transport. The increased spin-orbit coupling due to the iodine atoms might influence the photophysical properties and potentially open up different deactivation pathways for excited states. Furthermore, the potential for halogen bonding could lead to specific intermolecular packing motifs in the solid state, which would directly impact the transfer integrals and, consequently, the charge mobility.

The following table outlines the key parameters influencing charge transport and how they are affected by molecular structure, based on computational studies of analogous organic semiconductors.

Charge Transport ParameterInfluencing Structural FactorsDesired Trend for High Mobility
Reorganization EnergyMolecular rigidity, nature of substituentsLow
Transfer IntegralIntermolecular distance and orientation (π-stacking)High
Charge Injection BarrierHOMO/LUMO energy levels relative to electrode work functionLow

Applications in Advanced Materials Science

Organic Optoelectronics

The fluorene (B118485) structure is a cornerstone in the field of organic optoelectronics due to its high photoluminescence quantum yield and excellent thermal and chemical stability. Derivatives of 2,7-diiodo-9H-fluoren-9-ol are integral to the synthesis of polymers and small molecules that form the active layers in various optoelectronic devices. The ability to create long conjugated polymers from this monomer via reactions like the Suzuki or Heck coupling allows for precise control over the electronic and optical properties of the resulting materials.

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

Fluorene-based materials are widely used in OLEDs and PLEDs, particularly for their efficient blue emission, which is crucial for full-color displays and white lighting applications. The this compound monomer is a foundational component for building the polymeric backbone of light-emitting materials. The C-9 position is typically functionalized with bulky alkyl groups, a process for which the hydroxyl group of this compound is a key reactive handle, to enhance solubility and prevent intermolecular aggregation, which can quench fluorescence.

The wide bandgap of the fluorene unit makes its derivatives inherently blue-emitting materials. By polymerizing this compound (after modification at the C-9 position) with other aromatic monomers, chemists can create copolymers with tailored properties. These polymers exhibit strong blue fluorescence with high quantum yields. For instance, oligo(9,9-dihexyl-2,7-fluorene ethynylene)s, synthesized through a Pd/Cu-catalyzed Sonogashira coupling reaction, are highly soluble and strongly fluorescent blue-emitting materials. researchgate.net An OLED device using a pentamer of this material was shown to emit bright blue light. researchgate.net The resulting polymers often serve as the emissive layer in OLEDs, where their performance is characterized by high efficiency and color purity.

Key characteristics of representative fluorene-based blue-emitting materials are summarized in the table below.

Material TypeSynthesis RouteEmission Max (nm)EfficiencyCIE Coordinates
9,9-diethyl-2,7-distyrylfluorene derivativeHorner-Emmons reaction~4603.87 cd/A(0.16, 0.18)
Oligo(9,9-dihexyl-2,7-fluorene ethynylene)Sonogashira coupling40264% (PL efficiency)Not specified
Poly(2,7-fluorene) derivativesSuzuki coupling~410Up to 0.87 (PL QY)Not specified

This table presents data for representative fluorene-based materials to illustrate typical performance, as specific data for polymers derived directly from this compound is not available.

In phosphorescent OLEDs (PhOLEDs), an emissive guest molecule (a triplet emitter) is dispersed within a host material. The host material's role is to transport charge carriers and transfer energy efficiently to the guest. Fluorene-based compounds are excellent candidates for host materials due to their high triplet energy levels (ET). A high ET is essential to prevent reverse energy transfer from the phosphorescent guest to the host, which would reduce device efficiency. The rigid structure of the fluorene core contributes to this high triplet energy. By starting with this compound, complex host molecules can be constructed by attaching other high-triplet-energy units, such as carbazole (B46965) or dibenzothiophene, at the 2 and 7 positions. researchgate.netnih.gov

Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of organic electronics, including flexible displays and sensors. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer.

Polyfluorenes, synthesized from precursors like this compound, are a significant class of organic semiconductors. nih.gov The ability to form well-ordered, crystalline thin films is crucial for efficient charge transport. The planar structure of the fluorene unit facilitates π-π stacking between polymer chains, creating pathways for charge carriers to move. The polymerization of this compound derivatives via cross-coupling reactions allows for the creation of high-molecular-weight polymers with good film-forming properties. ossila.com The charge carrier mobility in these materials can be tuned by copolymerizing the fluorene monomer with various electron-donating or electron-accepting units, which modifies the polymer's electronic energy levels and morphology.

Performance metrics for some high-mobility organic semiconductors are shown below for context.

Semiconductor TypeMobility (cm²/Vs)On/Off RatioDeposition Method
Pentacene (thin film)3.0>106Vacuum deposition
Rubrene (single crystal)15-40>107Physical vapor transport
Diketopyrrolopyrrole (DPP) derivatives1-10>105Solution shearing

This table provides context on the performance of high-quality organic semiconductors. Fluorene-based polymers derived from precursors like this compound are developed with the goal of achieving similar high-performance metrics.

Polymeric Materials and Conjugated Polymers

Monomer Synthesis for Advanced Polymeric Architectures

The di-iodinated fluorene core of this compound makes it an ideal monomer for various metal-catalyzed cross-coupling polymerization reactions. The presence of the hydroxyl group provides a site for subsequent chemical modification, enabling the synthesis of polymers with tailored properties.

Poly(2,7-fluorene)s are a significant class of conjugated polymers known for their strong blue photoluminescence and high charge carrier mobility. wikipedia.org The compound this compound is utilized as a functional monomer in their synthesis, primarily through palladium-catalyzed coupling reactions such as the Suzuki-Miyaura polycondensation. researchgate.netnih.gov

In a typical Suzuki polymerization, the di-iodo monomer is reacted with a fluorene-based monomer containing two boronic acid or boronic ester groups, such as 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene. 20.210.105 This process creates a polymer chain linked at the 2 and 7 positions of the fluorene rings. 20.210.105 The incorporation of the this compound unit introduces a hydroxyl group at the C-9 position of the fluorene backbone. This hydroxyl functionality does not interrupt the conjugation of the polymer backbone but provides a reactive site for post-polymerization modification, allowing for the attachment of various other functional groups. researchgate.net

While polyacetylene features a simple conjugated backbone of alternating double and single carbon-carbon bonds, its properties can be dramatically altered by attaching functional side chains. A synthetic strategy to incorporate fluorenol functionalities involves the initial preparation of a specialized acetylene-based monomer.

This can be achieved by chemically linking the this compound molecule to a molecule containing an acetylene (B1199291) group. For example, the hydroxyl group of the fluorenol can be reacted to form an ether or ester bond with a propargyl group (HC≡C-CH₂-). The resulting molecule is an acetylene monomer bearing a bulky, functional fluorenol side chain. Subsequent polymerization of this monomer, often using a Rhodium- or Palladium-based catalyst, yields a polyacetylene main chain with pendant fluorenol groups. This architecture combines the conductive backbone of polyacetylene with the specific optical and functional properties of the fluorene moiety.

Polyheterofluorenes are copolymers that incorporate fluorene units and other heteroaromatic systems within the main polymer chain. This combination allows for the precise tuning of the polymer's electronic band gap and, consequently, its optical and electrical properties. wikipedia.orggatech.edu The synthesis of these materials can be readily achieved via Suzuki polycondensation, where this compound acts as the dihalo-monomer.

By copolymerizing this compound with a diboronic ester derivative of a heteroaromatic compound—such as benzothiadiazole, thiophene, or carbazole—a copolymer with an alternating structure is formed. nih.govgatech.edu The inclusion of electron-donating or electron-withdrawing heteroaromatic units can significantly alter the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the emission color from blue to green, yellow, or red. wikipedia.orggatech.edu

Table 1: Examples of Polymeric Architectures Derived from this compound

Polymer Type Comonomer Example Polymerization Method Key Feature
Poly(2,7-fluorene) Derivative 9,9-dialkylfluorene-2,7-diboronic ester Suzuki Polycondensation Introduces -OH group on polymer backbone
Polyheterofluorene Benzothiadiazole-4,7-diboronic ester Suzuki Polycondensation Tunable, lower energy light emission

Functional Polymers with Tunable Electronic and Optical Properties

A key advantage of using this compound as a monomer is the introduction of the C-9 hydroxyl group, which serves as a versatile anchor for post-polymerization modification (PPM). researchgate.net PPM is a powerful strategy for fine-tuning the properties of a polymer without altering its backbone structure or chain length, allowing for systematic studies on structure-property relationships. rsc.orgnih.govutexas.edu

The hydroxyl group on the polyfluorene backbone can undergo various chemical transformations, such as esterification or etherification. By attaching different functional moieties, the polymer's characteristics can be precisely controlled. For instance, attaching bulky side groups can increase solubility and disrupt intermolecular packing, which can enhance photoluminescence efficiency in the solid state. wikipedia.org Introducing electron-donating or electron-withdrawing groups can modify the polymer's electronic properties, shifting its absorption and emission wavelengths. wikipedia.orgnih.gov This strategy allows for the creation of a library of functional polymers from a single precursor polymer, each with tailored optical and electronic properties. nih.govresearchgate.net

Table 2: Illustrative Examples of Post-Polymerization Modification for Tuning Polymer Properties

Attached Functional Group (R-) Reaction Type Potential Effect on Polymer Property
Long Alkyl Chain Etherification Increased solubility in organic solvents
Phenyl Group with Nitro (-NO₂) Substituent Esterification Red-shift in emission (lower energy)
Phenyl Group with Methoxy (-OCH₃) Substituent Esterification Blue-shift in emission (higher energy)

Energy Storage and Catalysis

While the primary applications of polyfluorene derivatives have been in optoelectronics, the unique properties of functional conjugated polymers are also of interest for energy storage and catalysis. Conjugated polymers can undergo reversible redox reactions (doping and de-doping), making them potential candidates for active materials in rechargeable batteries and supercapacitors. researchgate.netresearchgate.net

The incorporation of functional groups, such as the hydroxyl group from this compound, could provide sites for anchoring redox-active molecules or metallic catalytic centers. For instance, in the context of energy storage, the polymer could serve as a conductive matrix for materials like sulfur in Li-S batteries, potentially mitigating issues like polysulfide dissolution through chemical interactions with functional groups. pnnl.gov In catalysis, the polymer could act as a robust, recyclable support for metallic nanoparticles, with the functional groups helping to stabilize the catalyst and prevent aggregation. Although specific applications of polymers derived from this compound in these fields are still an emerging area of research, the ability to create well-defined, functional conjugated materials presents a promising platform for future development in high-performance energy and catalytic systems.

Table of Compounds

Compound Name
This compound
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene
Benzothiadiazole
Thiophene
Carbazole

Reversible Hydrogen Storage Systems (Fluorenone/Fluorenol Cycle)

The reversible hydrogenation and dehydrogenation of organic molecules, often referred to as liquid organic hydrogen carriers (LOHCs), is a promising avenue for safe and efficient hydrogen storage. The fluorenone/fluorenol redox couple has been identified as a viable system for such applications. researchgate.netresearchgate.net The fundamental principle of this cycle lies in the reversible catalytic hydrogenation of a ketone (fluorenone) to its corresponding alcohol (fluorenol) for hydrogen storage, and the subsequent dehydrogenation of the alcohol to release hydrogen gas. researchgate.net

The core fluorene structure provides a stable and rigid backbone for this process. The introduction of substituents at the 2 and 7 positions can significantly influence the thermodynamics and kinetics of the hydrogenation/dehydrogenation cycle. In the theoretical case of this compound, the iodine atoms are expected to exert a strong electron-withdrawing effect due to their electronegativity. This could potentially modulate the electron density at the C9 carbonyl group in the corresponding 2,7-diiodo-9H-fluoren-9-one, thereby influencing the thermodynamics of the hydrogenation step.

While no experimental data for the di-iodo derivative is available, a comparative analysis with other halogenated fluorenones could offer insights. The table below presents a hypothetical comparison of key parameters for different dihalogenated fluorenones in the context of hydrogen storage, based on general chemical principles.

CompoundTheoretical Hydrogen Storage Capacity (wt%)Predicted Effect of Halogen on Dehydrogenation Temperature
2,7-difluoro-9H-fluoren-9-one~2.5Higher
2,7-dichloro-9H-fluoren-9-one~2.2Moderate
2,7-dibromo-9H-fluoren-9-one~1.8Lower
2,7-diiodo-9H-fluoren-9-one~1.5Potentially Lowest

This table is illustrative and based on theoretical considerations of bond energies and electronic effects. Experimental verification is required.

Applications in Chemical and Thermal Sensing

Fluorene derivatives are well-known for their fluorescent properties, which can be sensitive to their local environment. researchgate.net This makes them attractive candidates for the development of chemical and thermal sensors. The sensing mechanism often relies on changes in the fluorescence quantum yield or emission wavelength upon interaction with an analyte or a change in temperature.

For this compound, the presence of heavy iodine atoms could potentially lead to interesting photophysical properties. The "heavy atom effect" is a phenomenon where the presence of atoms with high atomic numbers can enhance spin-orbit coupling, which may influence the rates of radiative and non-radiative decay from the excited state. This could, in principle, be exploited for sensing applications. For instance, the interaction of an analyte with the fluorenol moiety or the iodine atoms could perturb this delicate balance, leading to a measurable change in its fluorescence or phosphorescence.

Furthermore, the polarity and hydrogen bonding capability of the hydroxyl group at the C9 position could be utilized for sensing specific analytes. The 2,7-diiodo substituents would again play a role in modulating the electronic properties of the fluorene core and, consequently, its sensitivity and selectivity as a sensor.

Dielectric Materials for Electronic Components

Dielectric materials are crucial components in electronic devices such as capacitors and transistors. Organic materials with high dielectric constants are of interest for the miniaturization of these components. The polarizability of a molecule is a key factor in determining its dielectric properties.

The introduction of heavy and polarizable iodine atoms onto the fluorene backbone in this compound is expected to significantly increase its molecular polarizability. The C-I bond is known to be more polarizable than C-Br or C-Cl bonds. This, combined with the inherent polarizability of the aromatic fluorene system and the polar hydroxyl group, suggests that this compound could theoretically exhibit a high dielectric constant.

The table below provides a hypothetical comparison of the dielectric constants of various dihalogenated 9H-fluoren-9-ol derivatives, based on the known trends in polarizability of the halogens.

CompoundPredicted Relative Dielectric Constant (k)
9H-fluoren-9-ol~3.0
2,7-dichloro-9H-fluoren-9-ol~4.5
2,7-dibromo-9H-fluoren-9-ol~5.0
This compound>5.5

This table presents predicted values based on general principles of molecular polarizability and is for illustrative purposes only. Experimental measurement is necessary for validation.

Emerging Research Frontiers and Future Directions

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Selectivity

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For 2,7-diiodo-9H-fluoren-9-ol, future research will likely focus on moving away from traditional multi-step syntheses that often involve harsh reagents and generate significant waste. Green chemistry principles are expected to drive innovation in this area.

Key research directions include:

Catalytic C-H Activation: Direct iodination of the fluorene (B118485) core using catalytic methods would represent a significant advancement over classical electrophilic substitution reactions, improving atom economy and reducing waste.

Flow Chemistry: Continuous flow processes can offer enhanced control over reaction parameters, leading to higher yields, improved purity, and safer handling of reactive intermediates.

Biocatalysis: The use of enzymes for selective transformations on the fluorene scaffold could provide a highly sustainable route to this compound and its derivatives.

Alternative Solvents: The exploration of greener solvents, such as ionic liquids or supercritical fluids, can minimize the environmental impact of the synthesis process.

Recent advancements in the synthesis of fluorenone derivatives, which are precursors to fluorenols, have highlighted the potential of greener approaches. For instance, aerobic oxidation of 9H-fluorenes in the presence of a base like potassium hydroxide (B78521) offers a highly efficient and environmentally friendly route to fluorenones rsc.org. Similarly, performing electrophilic aromatic bromination and nitration of fluorenones in water as the sole solvent has been shown to be a cost-effective and green method researchgate.net. These sustainable strategies for fluorenone synthesis can be readily adapted for the preparation of 2,7-diiodo-9-fluorenone, which can then be reduced to the target this compound.

Exploration of Hybrid Organic-Inorganic Materials Incorporating this compound Scaffolds

Hybrid organic-inorganic materials combine the desirable properties of both organic and inorganic components, leading to materials with enhanced functionality. The this compound scaffold is an excellent candidate for incorporation into such hybrid systems.

Future research in this area is anticipated to focus on:

Metal-Organic Frameworks (MOFs): The fluorenol moiety can be functionalized with coordinating groups to act as a linker in the construction of MOFs. These materials could exhibit interesting properties for gas storage, catalysis, and sensing. Lanthanide-based MOFs assembled from fluorene-based ligands have already demonstrated selective sensing of metal ions rsc.org.

Perovskite Solar Cells: Fluorene derivatives are being investigated as interface layers in perovskite solar cells to improve charge extraction and device stability. The electronic properties of this compound could be tailored for this application.

Functionalized Nanoparticles: Covalent attachment of this compound to the surface of inorganic nanoparticles (e.g., quantum dots, gold nanoparticles) can lead to hybrid materials with unique optical and electronic properties for applications in bioimaging and sensing.

Advanced Understanding of Structure-Property Relationships through Integrated Computational and Experimental Approaches

A deep understanding of the relationship between the molecular structure of this compound derivatives and their resulting properties is crucial for the rational design of new materials. The integration of computational modeling and experimental validation will be instrumental in advancing this field.

Key areas of focus will include:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations: These computational methods can be used to predict the geometric and electronic structures, as well as the optical absorption and emission properties of new derivatives. Such studies can elucidate the effects of different substituents on the frontier molecular orbital energy levels (HOMO and LUMO) and the resulting band gap researchgate.netrsc.orgresearchgate.netresearchgate.netijnc.ir.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the morphology and intermolecular interactions in the solid state, which are critical for understanding charge transport in organic electronic devices.

Spectroscopic and Crystallographic Characterization: Experimental techniques such as X-ray crystallography, UV-Vis and fluorescence spectroscopy, and cyclic voltammetry are essential for validating the theoretical predictions and providing a comprehensive understanding of the material properties mdpi.com.

Tailoring Electronic and Optical Properties for Next-Generation Device Architectures

The ability to tune the electronic and optical properties of this compound through chemical modification is a key driver for its potential use in next-generation electronic and optoelectronic devices. The iodine atoms at the 2 and 7 positions serve as versatile handles for introducing a wide range of functional groups via cross-coupling reactions.

Future research will likely target:

Organic Light-Emitting Diodes (OLEDs): By introducing electron-donating and electron-accepting groups, the emission color of fluorene derivatives can be tuned across the visible spectrum. Research will focus on developing efficient blue emitters, which remain a challenge in OLED technology mdpi.comresearchgate.net.

Organic Photovoltaics (OPVs): The broad absorption and good charge transport properties of fluorene-based materials make them suitable for use as donor or acceptor materials in OPVs. The energy levels of this compound can be engineered to match those of other active layer components to optimize device performance rsc.orgrsc.orgresearchgate.netrsc.orgnih.gov.

Organic Field-Effect Transistors (OFETs): The charge carrier mobility of fluorene derivatives can be influenced by their molecular packing in the solid state. Research will aim to control the self-assembly of this compound derivatives to achieve high-performance OFETs.

Property Effect of Substituent Potential Application
HOMO/LUMO Energy Levels Electron-donating groups raise HOMO/LUMO levels; Electron-withdrawing groups lower them.OLEDs, OPVs
Emission Wavelength Can be tuned by the nature of the substituent and the extent of conjugation.OLEDs, Sensors
Charge Carrier Mobility Influenced by intermolecular interactions and solid-state packing.OFETs

Investigation of Novel Applications (e.g., Non-linear Optics, Biosensors)

Beyond the established applications in organic electronics, the unique properties of this compound open up possibilities in other cutting-edge fields.

Promising areas for future investigation include:

Non-linear Optics (NLO): Fluorene derivatives with donor-acceptor architectures have been shown to exhibit significant second- and third-order NLO properties, making them promising for applications in optical data storage, optical switching, and bio-imaging rsc.orgucf.eduresearchgate.netbohrium.comru.nlnih.gov. The introduction of appropriate substituents onto the this compound scaffold could lead to new materials with enhanced NLO responses.

Biosensors: The fluorescent properties of fluorene derivatives can be exploited for the development of chemosensors and biosensors. The fluorescence of the molecule can be modulated by the binding of specific analytes, such as metal ions or biomolecules, allowing for their sensitive and selective detection researchgate.netnih.govnih.govnih.govmdpi.comresearchgate.netmdpi.com. The this compound core can be functionalized with recognition units to create novel sensing platforms.

The continued exploration of this compound and its derivatives holds significant promise for the development of new materials with tailored properties for a wide range of applications. A multidisciplinary approach that combines innovative synthetic strategies, advanced characterization techniques, and theoretical modeling will be essential to unlock the full potential of this versatile chemical compound.

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